molecular formula C16H15NO3S B2533742 3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one CAS No. 797780-58-6

3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one

Cat. No. B2533742
CAS RN: 797780-58-6
M. Wt: 301.36
InChI Key: HTMUXRBZBDQVEA-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dimethoxy-benzyl)-3H-benzothiazol-2-one” is a benzothiazolone derivative. Benzothiazolones are a class of organic compounds containing a benzene ring fused to a thiazolone ring . The 3,4-dimethoxybenzyl group suggests the presence of a benzyl group (a benzene ring with a CH2 group) with two methoxy groups (OCH3) attached to the 3rd and 4th positions of the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazolone core, followed by the attachment of the 3,4-dimethoxybenzyl group. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a benzothiazolone ring with a 3,4-dimethoxybenzyl group attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazolone and 3,4-dimethoxybenzyl groups. The benzothiazolone ring might participate in various reactions typical for heterocyclic compounds . The methoxy groups could potentially be involved in reactions where they are replaced by other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methoxy groups and the benzothiazolone ring) would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Protective Group in Organic Synthesis

The 3,4-dimethoxybenzyl group serves as a protective group for thiol (sulfhydryl) moieties. During organic synthesis, chemists often need to protect certain functional groups to prevent unwanted reactions. By attaching the 3,4-dimethoxybenzyl group to thiol-containing molecules, researchers enhance solubility and stability. Importantly, this protective group can be selectively removed under specific conditions, allowing access to the original thiol functionality .

Future Directions

The study and application of this compound would depend on its biological or chemical properties. If it shows promising activity in biological assays, it could be studied further as a potential therapeutic agent. Alternatively, if it has unique chemical reactivity, it could be used in the synthesis of other compounds .

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-19-13-8-7-11(9-14(13)20-2)10-17-12-5-3-4-6-15(12)21-16(17)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMUXRBZBDQVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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